molecular formula C13H9F3O B177536 2-(4-Trifluoromethylphenyl)phenol CAS No. 122801-61-0

2-(4-Trifluoromethylphenyl)phenol

Cat. No.: B177536
CAS No.: 122801-61-0
M. Wt: 238.2 g/mol
InChI Key: ROYWNPVVVXHAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H9F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylphenyl)phenol typically involves the reaction of 4-trifluoromethylphenol with suitable reagents under controlled conditions. One common method includes the use of electrophiles in the presence of a base to facilitate the substitution reaction . Another approach involves the Suzuki–Miyaura coupling reaction, which employs boronic acids and palladium catalysts to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a commercially viable form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Trifluoromethylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Similar in structure but lacks the additional phenyl group.

    2-(Trifluoromethyl)phenol: Similar but with the trifluoromethyl group attached directly to the phenol ring.

Uniqueness

2-(4-Trifluoromethylphenyl)phenol is unique due to the presence of both a trifluoromethyl group and an additional phenyl ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYWNPVVVXHAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459477
Record name 2-(4-Trifluoromethylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122801-61-0
Record name 2-(4-Trifluoromethylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Trifluoromethylphenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(4-Trifluoromethylphenyl)phenol
Reactant of Route 3
Reactant of Route 3
2-(4-Trifluoromethylphenyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(4-Trifluoromethylphenyl)phenol
Reactant of Route 5
Reactant of Route 5
2-(4-Trifluoromethylphenyl)phenol
Reactant of Route 6
Reactant of Route 6
2-(4-Trifluoromethylphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.